molecular formula C18H18N2O4 B11316898 N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-(3-methylphenoxy)acetamide

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-(3-methylphenoxy)acetamide

Cat. No.: B11316898
M. Wt: 326.3 g/mol
InChI Key: YCRCWUOWOJNVEO-UHFFFAOYSA-N
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Description

N-(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-(3-methylphenoxy)acetamide is a heterocyclic acetamide derivative characterized by a 1,4-benzoxazine core substituted with a methyl group at position 2 and an oxo group at position 3. The acetamide side chain is linked to a 3-methylphenoxy group.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C18H18N2O4/c1-11-4-3-5-14(8-11)23-10-17(21)19-13-6-7-16-15(9-13)20-18(22)12(2)24-16/h3-9,12H,10H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

YCRCWUOWOJNVEO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C

Origin of Product

United States

Biological Activity

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-(3-methylphenoxy)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H17N1O3
  • Molecular Weight : 285.31 g/mol
  • Melting Point : 172–173 °C
  • Boiling Point : 631.8 °C at 760 mmHg
  • Flash Point : 335.9 °C

Antimicrobial Activity

Research indicates that derivatives of the benzoxazine structure exhibit notable antimicrobial properties. A study assessed the in vitro antimicrobial activity of synthesized compounds against various pathogens, including six fungi and four bacteria (two Gram-positive and two Gram-negative). The results showed significant inhibition of microbial growth, suggesting that the compound may serve as a potential antimicrobial agent in pharmaceutical applications .

Anticancer Activity

The anticancer potential of benzoxazine derivatives has been documented extensively. For instance, compounds similar to this compound demonstrated cytotoxic effects against mouse fibroblast cell lines (L929) with viability rates exceeding 90% at low concentrations (25 µg/mL) . This suggests that modifications in the benzoxazine structure can enhance anticancer efficacy.

Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazine derivatives have also been highlighted in recent studies. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves the modulation of signaling pathways associated with inflammatory responses, making them candidates for treating inflammatory diseases .

Study on Antimicrobial Activity

A comprehensive study published in 2010 highlighted the synthesis of several dihydrobenzoxazine derivatives and their antimicrobial activities. The lead compounds exhibited remarkable efficacy against pathogenic strains, indicating their potential use as therapeutic agents .

Anticancer Mechanism Investigation

Another study focused on the mechanism of action of similar benzoxazine compounds against cancer cells. It was found that these compounds could induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest and programmed cell death .

Summary Table of Biological Activities

Activity TypeFindingsReference
AntimicrobialSignificant inhibition against various pathogens
AnticancerCytotoxic effects on L929 cells at low concentrations
Anti-inflammatoryModulation of inflammatory cytokines

Scientific Research Applications

Anticancer Activity

Overview : The compound has been noted for its potential anticancer properties. Research indicates that derivatives of benzoxazine compounds often exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies :

  • A study demonstrated that related benzoxazine derivatives showed promising results against several cancer cell lines, including OVCAR-8 and HCT-116, with percent growth inhibitions exceeding 70% in some instances .
  • Another investigation highlighted the synthesis of N-substituted acetamides, which were evaluated for their anticancer efficacy. The results indicated that certain derivatives possessed IC50 values in the low micromolar range, suggesting potent activity against cancer cells .

Antimicrobial Properties

Overview : The compound's structure allows it to interact with biological targets effectively, leading to potential antimicrobial applications.

Research Findings :

  • A series of studies on benzoxazine derivatives have reported notable antimicrobial activities against a range of pathogens. For instance, compounds structurally related to N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-(3-methylphenoxy)acetamide exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Specific derivatives were tested for their efficacy against Mycobacterium tuberculosis, revealing promising antitubercular activity .

Enzyme Inhibition

Overview : The compound has been explored for its potential to inhibit key enzymes associated with various diseases.

Enzyme Targets :

  • Acetylcholinesterase Inhibition : Some studies have focused on the inhibitory effects of benzoxazine derivatives on acetylcholinesterase, an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. Compounds similar to this compound have shown promising inhibitory activities .
Enzyme Inhibition Activity Reference
AcetylcholinesteraseSignificant inhibition
α-glucosidaseModerate inhibition

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be modified to enhance biological activity or target specificity. Structural modifications can lead to improved pharmacokinetic properties and increased potency against specific biological targets.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Predicted logP
Target Compound Benzoxazine 3-Methylphenoxy ~331 ~2.5
NAPMA Piperazinylphenyl 3-Methylphenoxy ~380 ~3.0
EP3 348 550A1 Derivative Benzothiazole Trifluoromethyl, Methoxy ~370 ~4.0
Enamine Pyrimidine Benzoxazine Thiophene, Methylsulfanyl ~436 ~3.8

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